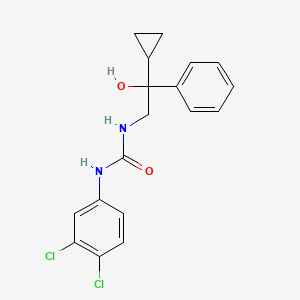
1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-(3,4-dichlorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-(3,4-dichlorophenyl)urea is a synthetic organic compound characterized by its unique structural features, including a cyclopropyl group, a hydroxy group, and dichlorophenyl moieties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-(3,4-dichlorophenyl)urea typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Cyclopropyl Intermediate: Starting with a suitable cyclopropyl precursor, such as cyclopropyl bromide, the intermediate is prepared through a Grignard reaction with phenylmagnesium bromide.
Hydroxylation: The cyclopropyl intermediate undergoes hydroxylation using an oxidizing agent like m-chloroperbenzoic acid to introduce the hydroxy group.
Urea Formation: The final step involves the reaction of the hydroxylated intermediate with 3,4-dichlorophenyl isocyanate under controlled conditions to form the desired urea compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
化学反応の分析
Types of Reactions: 1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-(3,4-dichlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: PCC, DMSO (Dimethyl sulfoxide) in the presence of an acid catalyst.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-(3,4-dichlorophenyl)urea has been explored for various scientific research applications:
Medicinal Chemistry: Investigated as a potential therapeutic agent for its anti-inflammatory and analgesic properties.
Biological Studies: Used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: Potential use in the synthesis of advanced materials and as a precursor for other complex organic compounds.
作用機序
The mechanism of action of 1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-(3,4-dichlorophenyl)urea involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
When compared to similar compounds, 1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-(3,4-dichlorophenyl)urea stands out due to its unique structural features and the presence of both cyclopropyl and dichlorophenyl groups. Similar compounds include:
1-(2-Hydroxy-2-phenylethyl)-3-(3,4-dichlorophenyl)urea: Lacks the cyclopropyl group.
1-(2-Cyclopropyl-2-hydroxyethyl)-3-(3,4-dichlorophenyl)urea: Lacks the phenyl group.
1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-phenylurea: Lacks the dichlorophenyl group.
These comparisons highlight the unique combination of functional groups in this compound, which may contribute to its distinct chemical and biological properties.
生物活性
1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-(3,4-dichlorophenyl)urea is a compound of interest in medicinal chemistry due to its potential biological activity. This compound belongs to a class of molecules known as ureas, which have been explored for various therapeutic applications, including anti-cancer and anti-inflammatory activities.
Chemical Structure and Properties
The molecular formula for this compound is C15H16Cl2N2O, and it features a cyclopropyl group, a hydroxy group, and dichlorophenyl substitutions on the urea moiety. The presence of these functional groups likely contributes to its biological activity by influencing its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C15H16Cl2N2O |
| Molecular Weight | 315.21 g/mol |
| IUPAC Name | This compound |
Antitumor Activity
Research has demonstrated that compounds with similar structures exhibit significant antitumor properties. For example, studies on related chloroethylnitrosoureas have shown that their efficacy is linked to their ability to induce DNA cross-linking, which is crucial for their anticancer effects. It is hypothesized that this compound may exhibit similar mechanisms of action due to its urea linkage, which could facilitate interactions with DNA or other cellular components.
The biological activity of this compound may involve:
- DNA Interactions : The urea group can potentially form hydrogen bonds with DNA bases, leading to cross-linking and subsequent inhibition of DNA replication.
- Enzyme Inhibition : Compounds in this class have been noted for their ability to inhibit key enzymes involved in cancer progression, such as carbonic anhydrases and various kinases.
Case Studies and Research Findings
- Study on Antitumor Efficacy :
- Toxicity Profile :
- Enzyme Interaction Studies :
特性
IUPAC Name |
1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(3,4-dichlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O2/c19-15-9-8-14(10-16(15)20)22-17(23)21-11-18(24,13-6-7-13)12-4-2-1-3-5-12/h1-5,8-10,13,24H,6-7,11H2,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXXNOCXIPQSVMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)NC2=CC(=C(C=C2)Cl)Cl)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














